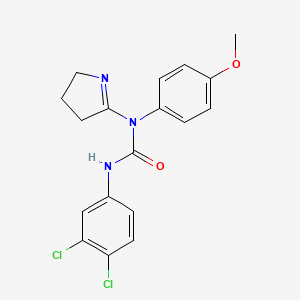
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea , with the CAS number 400870-07-7, is a synthetic urea derivative that has garnered interest for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₇Cl₂N₃O₂
- Molecular Weight : 378.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of the dichlorophenyl and methoxyphenyl groups may enhance its binding affinity to specific receptors or enzymes involved in disease pathways. Preliminary studies suggest that it may function as a kinase inhibitor, impacting cellular signaling pathways critical in cancer progression and other diseases.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:
- In Vitro Studies : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer) with IC50 values indicating effective cytotoxicity .
- Mechanistic Insights : The compound may induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, crucial for programmed cell death .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related studies have reported:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of urea derivatives similar to the target compound. The study revealed that one derivative:
- Exhibited an IC50 value of 0.5 µM against A431 cells.
- Showed selective toxicity towards cancer cells compared to normal fibroblasts .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various urea derivatives against Staphylococcus aureus and Escherichia coli:
- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antimicrobial potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-14-7-5-13(6-8-14)23(17-3-2-10-21-17)18(24)22-12-4-9-15(19)16(20)11-12/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUTUKYHDDYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














